N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Catalog No.
S3133705
CAS No.
872857-18-6
M.F
C26H29N3O4
M. Wt
447.535
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1...

CAS Number

872857-18-6

Product Name

N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-(4-butylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

Molecular Formula

C26H29N3O4

Molecular Weight

447.535

InChI

InChI=1S/C26H29N3O4/c1-2-3-6-19-9-11-20(12-10-19)27-26(32)25(31)22-17-29(23-8-5-4-7-21(22)23)18-24(30)28-13-15-33-16-14-28/h4-5,7-12,17H,2-3,6,13-16,18H2,1H3,(H,27,32)

InChI Key

SONFQOSJCPGASO-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4

solubility

not available

Inhibition of CYP Enzymes

N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as N-(4-Butylphenyl)-2-(1-(2-Morpholinoethoxy)-3-indolylidene)-2-oxoacetamide, is a chemical compound that has been investigated for its potential to inhibit cytochrome P450 (CYP) enzymes. CYP enzymes are a large family of enzymes that are responsible for the metabolism of many drugs and other xenobiotics. Inhibition of CYP enzymes can have a significant impact on the pharmacokinetics of drugs, as it can lead to increased drug levels and potentially increased toxicity.

A study published in the journal Drug Metabolism and Disposition found that N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide inhibited CYP3A4, a major CYP enzyme involved in drug metabolism, in vitro (in a test tube) []. However, further research is needed to determine whether the compound has the same effect in vivo (in a living organism).

N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a butylphenyl group and an indole moiety linked to a morpholine derivative. The molecular formula of this compound is C26H31N3O5C_{26}H_{31}N_{3}O_{5}, and it has a molecular weight of approximately 497.6 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • There is no documented information on the mechanism of action for this specific compound. However, the presence of indole and morpholine suggests potential for interacting with biological targets, but further research is needed.
  • Due to the lack of data, it is impossible to assess the safety hazards associated with this compound.
Typical of amides and indoles. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding acid and amine.
  • Nucleophilic Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, allowing for further functionalization.
  • Oxidation: The indole component can be oxidized to form various derivatives, potentially altering its biological activity.

Research indicates that N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibits significant biological activity, particularly in inhibiting the growth of certain pathogens. For instance, studies have shown that compounds with similar structures can inhibit Mycobacterium tuberculosis, suggesting a potential for developing new anti-tuberculosis drugs . Additionally, the presence of the morpholine moiety is often associated with enhanced pharmacological properties, including improved solubility and bioavailability.

The synthesis of N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves several key steps:

  • Formation of Indole Derivative: The indole core can be synthesized through cyclization reactions involving appropriate precursors.
  • Morpholine Integration: The morpholine ring is introduced via nucleophilic substitution or cyclization methods involving morpholine derivatives.
  • Amidation Reaction: The final step involves coupling the butylphenyl group with the indole-morpholine structure through an amidation reaction, often facilitated by coupling agents like carbodiimides.

These steps may vary based on specific laboratory techniques and available reagents.

N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has potential applications in:

  • Pharmaceutical Development: As a candidate for new drugs targeting infectious diseases or cancer.
  • Chemical Biology: In studies exploring enzyme inhibition or receptor interactions due to its structural complexity.
  • Material Science: As a building block for creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding the biological mechanisms of N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Assays: Testing the compound's effects on cell viability and proliferation in various cell lines.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

Several compounds share structural similarities with N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. These include:

Compound NameMolecular FormulaKey Features
N-(4-butylphenyl)-3-(morpholinomethyl)indoleC_{25}H_{32}N_{3}OContains a morpholine and indole structure with modified side chains
N-(4-chlorophenyl)-2-(1-(2-morpholinoethyl)-1H-indol)acetamideC_{25}H_{28}ClN_{3}OChlorine substitution affects biological activity
N-(4-fluorophenyl)-1H-indoleC_{17}H_{14}FNSimplified structure focusing on indole core with fluorine

Uniqueness

The uniqueness of N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide lies in its specific combination of functional groups that enhance its biological activity while providing opportunities for further derivatization. Its intricate design allows it to interact with multiple biological pathways, making it a valuable candidate for drug development compared to simpler analogs.

XLogP3

3.9

Dates

Last modified: 08-18-2023

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